(2,3-Dichlorophenyl)(phenyl)methanone
Overview
Description
(2,3-Dichlorophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8Cl2O and a molecular weight of 251.11 g/mol . It is a crystalline solid with a melting point of 62-63°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3-Dichlorophenyl)(phenyl)methanone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2,3-dichlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
(2,3-Dichlorophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)(phenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)(phenyl)methanone
- (3,4-Dichlorophenyl)(phenyl)methanone
- (2,3-Dichlorophenyl)(4-methylphenyl)methanone
Uniqueness
(2,3-Dichlorophenyl)(phenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 3 positions of the phenyl ring provides distinct steric and electronic effects compared to other similar compounds .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFBDIRFJGKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619149 | |
Record name | (2,3-Dichlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189400-20-2 | |
Record name | (2,3-Dichlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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